3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane

ELOVL6 inhibition sulfone pharmacophore oxidation state SAR

Sourcing stereochemically pure, endo-configured building blocks for ELOVL6 inhibitor SAR is a persistent challenge. 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane delivers the essential 3-endo-sulfonyl pharmacophore required for target engagement-its exo isomer is completely inactive (IC50 >10,000 nM vs. 78 nM for endo). This free-amine tropane scaffold is primed for urea bond-forming reactions at the 8-position, enabling focused library synthesis. Key advantages: (i) serves as an active stereochemical probe with the exo diastereomer as a built-in negative control; (ii) benchmarks scaffold-hopping studies against inactive piperidine analogs; (iii) supports SAR exploration distinct from methyl- and phenylsulfonyl variants. Supplied at 95% purity with rapid global delivery.

Molecular Formula C9H17NO2S
Molecular Weight 203.30 g/mol
Cat. No. B13240639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC9H17NO2S
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1CC2CCC(C1)N2
InChIInChI=1S/C9H17NO2S/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
InChIKeyBZQGOUBOMVRRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane – Core Chemical Identity and Procurement Baseline


3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane (CAS 1706431-81-3, molecular formula C9H17NO2S, molecular weight 203.31 g/mol) is a nitrogen-containing bicyclic compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) structural family, substituted at the 3-position with an ethanesulfonyl group . This scaffold is a privileged structure in medicinal chemistry, forming the core of over 600 naturally occurring alkaloids and numerous synthetic bioactive molecules targeting the central nervous system and metabolic pathways [1]. The compound is commercially available from multiple vendors, typically at 95% purity, and is supplied both as the free base and as the hydrochloride salt . Its primary value proposition lies in its use as a synthetic building block for the preparation of more complex 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives, particularly those in the ELOVL6 inhibitor class, where the 3-endo-sulfonyl configuration has been demonstrated to be essential for biological activity [2].

Tropane privileged scaffold for derivatization
Sulfone pharmacophore building block
Endo configuration essential for target engagement studies
Free 8-NH for urea-forming library synthesis

Why 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane Cannot Be Interchanged with Its Closest In-Class Analogs


The 3-sulfonyl-8-azabicyclo[3.2.1]octane chemotype exhibits a uniquely stringent structure–activity relationship (SAR), where even minor modifications to the sulfonyl substituent, the 8-azabicyclo core, or the stereochemistry at the 3-position result in complete loss of target engagement [1]. In the seminal ELOVL6 inhibitor series, replacement of the 8-azabicyclo[3.2.1]octane core with piperidine completely abolished inhibitory activity (IC50 >10,000 nM vs. 78 nM for the active parent 1k), and conversion of the sulfone to sulfoxide similarly eliminated potency . Crucially, the endo configuration at the 3-position is a strict requirement for biological activity; the exo isomer is entirely devoid of ELOVL6 inhibitory activity . These findings demonstrate that the 3-endo-sulfonyl-8-azabicyclo[3.2.1]octane scaffold is a pharmacophoric prerequisite, not a modular or replaceable fragment, and that sulfonyl substituent variation (e.g., ethanesulfonyl vs. methanesulfonyl vs. phenylsulfonyl) can be expected to modulate potency, selectivity, and physicochemical properties in a non-linear fashion [1]. Consequently, generic substitution among 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives without direct comparative data is scientifically unsound.

Sulfone oxidation state
Sulfoxide or non-sulfone analogs may shift target engagement; class data show >128-fold activity loss upon reduction to sulfoxide.
Endo vs. exo stereochemistry
Exo diastereomer is expected to lose biological interaction; endo configuration is a binary requirement based on published SAR.
Core scaffold integrity
Replacing the 8-azabicyclo[3.2.1]octane with piperidine or other monocycles may abolish target binding; conformational constraint is non-interchangeable.

Quantitative Differentiation Evidence for 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane: Comparator-Based Analysis


Sulfone Oxidation State Requirement: Sulfone vs. Sulfoxide Potency Differential

In the 3-sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 inhibitor series, the sulfone oxidation state is an absolute requirement for biological activity. The sulfone derivative 1k (3-endo-SO₂-8-azabicyclo[3.2.1]octane core) exhibits an IC50 of 78 nM against human ELOVL6, whereas its corresponding sulfoxide analogue 1p (3-endo-SO-8-azabicyclo[3.2.1]octane core) is completely inactive with an IC50 >10,000 nM . Although this comparison was performed on the 4-CF₃-phenyl urea-substituted series rather than on the unsubstituted 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane building block itself, the sulfone pharmacophore requirement is a class-level inference directly applicable to the ethanesulfonyl derivative, as the sulfone group is universally retained across all active compounds in the series . This confirms that the sulfone moiety of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane is non-negotiable for downstream activity in this target class.

Sulfone vs. sulfoxide
Class-level inference
>128-fold potency loss
Sulfone oxidation state required for ELOVL6 target engagement.
Data derived from 1k (sulfone) vs. 1p (sulfoxide) comparator; ethanesulfonyl variant inferred via class SAR.
ELOVL6 inhibition sulfone pharmacophore oxidation state SAR

Endo vs. Exo Stereochemistry: Absolute Requirement for 3-endo Configuration

The stereochemistry at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a binary determinant of activity. The endo isomer 1k (3-endo-4-CF₃-phenylurea-sulfonyl-8-azabicyclo[3.2.1]octane) demonstrates potent ELOVL6 inhibition with an IC50 of 78 nM, whereas the exo isomer 2, which differs only in the spatial orientation of the sulfonyl substituent, is completely inactive (IC50 >10,000 nM) . This stereochemical stringency extends across the entire 3-sulfonyl-8-azabicyclo[3.2.1]octane class and is directly relevant to 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane: commercial procurement must confirm endo configuration, as even stereochemically undefined or exo-enriched material would be predicted to fail in any ELOVL6-targeted application .

Endo vs. exo configuration
Class-level inference
IC50 78 nM (endo) vs. >10,000 nM (exo)
Endo stereochemistry is a binary determinant for inhibitory activity.
Values from ELOVL6 radiometric assay; stereochemical stringency applies to entire sulfonyl-tropane class.
endo stereochemistry ELOVL6 pharmacophore diastereomer specificity

Core Scaffold Integrity: 8-Azabicyclo[3.2.1]octane vs. Piperidine Monocycle

The 8-azabicyclo[3.2.1]octane bicyclic framework is a non-replaceable structural element in the 3-sulfonyl ELOVL6 inhibitor pharmacophore. When the 8-azabicyclo[3.2.1]octane core of compound 1k was replaced with a simple piperidine ring (compound 3), ELOVL6 inhibitory activity was completely abrogated (IC50 >10,000 nM versus 78 nM for 1k) . This >128-fold potency differential demonstrates that the conformational constraint imposed by the bicyclic tropane scaffold is indispensable for productive target interaction. For 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane, this provides direct evidence that the bicyclic scaffold is not a mere synthetic convenience but a functional requirement that cannot be substituted by cheaper or more synthetically accessible monocyclic amine building blocks .

Bicyclic core vs. piperidine
Class-level inference
IC50 78 nM (bicyclic) vs. >10,000 nM (piperidine)
8-Azabicyclo[3.2.1]octane scaffold is functionally required; monocyclic replacements inactive.
Conformational constraint is a pharmacophoric prerequisite, not a modular feature.
bicyclic scaffold requirement conformational constraint ELOVL6 pharmacophore

Urea Linkage Requirement: Carboxamide vs. Urea at the 8-Position of the 8-Azabicyclo Core

While 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane is a building block with a free secondary amine at the 8-position, its intended downstream derivatization is critical to its value. In the ELOVL6 inhibitor series, the urea linkage connecting the 8-azabicyclo core to the left-hand aromatic moiety is essential: replacement with a carboxamide (compound 1n) resulted in a 22-fold decrease in potency (IC50 = 1,750 nM vs. 78 nM for urea 1k), and replacement with a methyleneamide (compound 1o) abolished activity entirely (IC50 >10,000 nM) . This indicates that 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane, as a building block, is specifically poised for urea-forming reactions at the 8-position and that alternative derivatization chemistries (e.g., amide coupling) would be predicted to yield inferior products for ELOVL6-targeted applications .

Urea vs. carboxamide linkage
Class-level inference
IC50 78 nM (urea) vs. 1,750 nM (carboxamide)
Urea linkage at 8-position essential for potency; carboxamide leads to 22-fold reduction.
Building block designed for urea-forming reactions; amide coupling may yield inferior target engagement.
urea pharmacophore ELOVL6 SAR 8-position derivatization

Recommended Application Scenarios for 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane Based on Evidence


Lead Optimization of ELOVL6 Inhibitors for Metabolic Disorders

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane serves as a key synthetic intermediate for the preparation of novel 3-sulfonyl-8-azabicyclo[3.2.1]octane-based ELOVL6 inhibitors targeting type 2 diabetes and obesity. The class-level evidence demonstrates that the 3-endo-sulfone on the 8-azabicyclo[3.2.1]octane scaffold is a validated pharmacophore, with optimized derivatives (e.g., 1w) achieving ELOVL6 IC50 values of 79 nM (human) and 94 nM (mouse) and >126-fold selectivity over ELOVL3 [1]. Oral administration of 1w at 30 mg/kg in mice significantly suppressed elongation of target fatty acids in liver, confirming in vivo target engagement [1]. The ethanesulfonyl variant offers a specific sulfonyl substituent point for SAR exploration distinct from the methylsulfonyl and phenylsulfonyl analogs used in the published series .

Synthesis of 8-Position Urea-Linked Compound Libraries

The free secondary amine at the 8-position of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane makes it particularly suited for urea bond-forming reactions with aromatic isocyanates or via carbamoyl chloride intermediates. The J. Med. Chem. SAR study [1] establishes that urea linkages at this position are >22-fold more potent than the corresponding carboxamides, making this building block strategically valuable for library synthesis aimed at ELOVL6 or related sulfone-dependent targets. Analogous 3-sulfonyl-8-azabicyclo[3.2.1]octane building blocks have been employed to generate potent and selective tool compounds [1].

Stereochemical Probe Development for Target Engagement Studies

Given the absolute requirement for endo configuration at the 3-position (exo isomer completely inactive, IC50 >10,000 nM vs. 78 nM for endo [1]), enantiopure or diastereomerically pure 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane can serve as a stereochemical probe. Researchers can use the endo-configured compound as an active control and its exo diastereomer as a negative control to validate target-specific effects in cellular or in vivo models, thereby distinguishing on-target pharmacology from off-target or scaffold-related effects.

Scaffold-Hopping Reference Point for Bicyclic Amine Medicinal Chemistry

The demonstration that replacement of the 8-azabicyclo[3.2.1]octane core with piperidine completely abrogates ELOVL6 activity (IC50 >10,000 nM vs. 78 nM [1]) positions 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane as a valuable reference compound in scaffold-hopping exercises. Medicinal chemistry teams can use this building block to benchmark whether alternative bicyclic or bridged amine scaffolds retain the conformational constraint necessary for a given biological target, making it a critical comparator for evaluating novel core structures.

Application
Selection Property
Validation Focus
ELOVL6 inhibitor lead optimization
Endo-sulfonyl pharmacophore building block
In vitro ELOVL6 enzymatic and selectivity profiling
Urea-linked compound library synthesis
Free 8-position amine for urea bond formation
Urea vs. carboxamide potency benchmarking
Stereochemical probe development
Enantiopure endo configuration
Endo/exo negative control validation in cellular models
Scaffold-hopping reference point
Bicyclic tropane core conformational constraint
Benchmark against piperidine or alternative core scaffolds
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